Product packaging for pyridine-2,3,6-triamine(Cat. No.:CAS No. 4318-79-0)

pyridine-2,3,6-triamine

Cat. No.: B183931
CAS No.: 4318-79-0
M. Wt: 124.14 g/mol
InChI Key: IRNVCLJBFOZEPK-UHFFFAOYSA-N
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Description

Pyridine-2,3,6-triamine (CAS 4318-79-0) is a high-value polyaminopyridine compound that serves as a versatile building block in organic synthesis and medicinal chemistry. This compound features a pyridine scaffold substituted with three amino groups, a structure that is of significant interest in the development of novel therapeutic agents and functional materials . The pyridine core is a privileged structure in drug discovery, found in numerous FDA-approved pharmaceuticals, and the presence of multiple reactive amino groups allows for extensive functionalization and the creation of diverse molecular architectures . Researchers utilize this compound as a key precursor in the synthesis of more complex molecules. Its derivatives are investigated for various biological activities, as pyridine analogs are known to exhibit properties such as antimicrobial, anticancer, and anti-inflammatory effects . Furthermore, polyamino-pyridines are valuable intermediates in the development of high-performance polymers and coordination complexes, given their ability to act as multidentate ligands for metals and monomers for polymerizations . This product is strictly for research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with care, referring to the material safety data sheet (MSDS). The suggested storage condition is in a cool, dark place under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4 B183931 pyridine-2,3,6-triamine CAS No. 4318-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2,3,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-3-1-2-4(7)9-5(3)8/h1-2H,6H2,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNVCLJBFOZEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195767
Record name 2,3,6-Triaminopyridine
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4318-79-0
Record name 2,3,6-Triaminopyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Triaminopyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Triaminopyridine
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Synthetic Methodologies for Pyridine 2,3,6 Triamine and Its Functionalized Analogues

Established Synthetic Pathways to the Pyridine-2,3,6-triamine Core

The foundational methods for constructing the this compound scaffold primarily involve nitration followed by reduction, or direct amination strategies.

Nitration and Reduction Approaches

A common and well-established route to this compound involves the nitration of pyridine-based precursors, followed by the reduction of the resulting nitro groups to amines. ontosight.ai The synthesis often starts with the nitration of 2,6-diaminopyridine (B39239). The use of a mixture of nitric acid and oleum (B3057394) (fuming sulfuric acid) has been shown to significantly increase the yield of the nitrated product, 2,6-diamino-3,5-dinitropyridine, to over 90%, a substantial improvement from the approximate 50% yield obtained with nitric and concentrated sulfuric acid mixtures. google.com The subsequent reduction of the dinitro compound to the corresponding tetra-amine is a key step. google.com

Another approach begins with 2-aminopyridine (B139424), which undergoes bromination and then nitration to form 2-amino-5-bromo-3-nitropyridine. orgsyn.org The reduction of this intermediate can be laborious, but it provides a pathway to diaminopyridine derivatives. orgsyn.org The reduction of 2-amino-3-nitropyridine, another potential precursor, can be achieved using various reducing agents like iron in acidified ethanol (B145695), tin with hydrochloric acid, or catalytic hydrogenation. orgsyn.org However, the initial nitration of 2-aminopyridine often yields the 5-nitro isomer as the major product, making the separation of the desired 3-nitro isomer challenging. orgsyn.org

The reduction of nitropyrimidines is also a relevant pathway. For instance, 6-nitrotetrazolo[1,5-a]pyrimidin-7-amine can be reduced to pyrimidine-2,4,5-triamine (B1267316) in a 75% yield using hydrogen over a palladium catalyst in dimethylformamide at elevated temperature and pressure. mdpi.com

Starting MaterialReagentsProductYield
2,6-Diaminopyridine1. HNO₃, Oleum2. Reduction2,6-Diamino-3,5-dinitropyridine (intermediate)>90% (nitration step) google.com
2-Aminopyridine1. Br₂, Acetic Acid2. HNO₃, H₂SO₄3. Reduction2,3-Diaminopyridine (B105623)26–43% (overall) orgsyn.org
6-Nitrotetrazolo[1,5-a]pyrimidin-7-amineH₂, Pd/C, DMF, 70°C, 20 barPyrimidine-2,4,5-triamine75% mdpi.com

Amination Strategies

Direct amination of pyridine (B92270) derivatives provides an alternative route to this compound. The Chichibabin reaction, which traditionally uses sodium amide to aminate pyridines at the C2 position, is a classic example. ntu.edu.sg However, amination with primary alkylamines has been less common. ntu.edu.sg Recent advancements have shown that a composite of sodium hydride and an iodide salt can facilitate the C2-amination of pyridines with primary alkylamines under milder conditions. ntu.edu.sg

Amination can also be achieved through nucleophilic substitution reactions. For instance, 3-amino-2-chloropyridine (B31603) can be aminated by heating with concentrated aqueous ammonia (B1221849) to produce 2,3-diaminopyridine. orgsyn.org

Advanced Synthetic Routes to Substituted Pyridine-2,3,6-triamines

To access functionalized analogues of this compound, more sophisticated synthetic methods are employed, including alkylation, arylation, and multi-component reactions.

Alkylation and Arylation Reactions

The introduction of alkyl and aryl groups onto the this compound core is crucial for modifying its properties. Reductive amination is a common method for N-alkylation. For example, N-picolyl derivatives of Kemp's triamine have been synthesized via reductive amination of pyridine carboxaldehyde. nih.govnih.gov This reaction can produce the desired kinetic product with minimal byproducts. nih.gov Another example is the synthesis of N6-[(4-Fluorophenyl)methyl]this compound through a nucleophilic substitution reaction between 4-fluorobenzylamine (B26447) and this compound.

A regiodivergent alkylation of pyridines has been developed using 1,1-diborylalkanes as the alkylating agent, where the choice of alkyllithium activator dictates the position of alkylation (C4 with methyllithium, C2 with sec-butyllithium). chemistryviews.org

Palladium-catalyzed cross-coupling reactions are powerful tools for arylation. For instance, palladium-catalyzed intramolecular C-H arylation of arylamino-iodopyrimidines can lead to the formation of fused heterocyclic systems. researchgate.net Copper-catalyzed N,N'-diheteroarylation has also been used to synthesize di(pyridine-2-yl) and di(pyridine-3-yl) derivatives of polyamines in good yields. mdpi.com

Reaction TypeReagentsProduct TypeKey Features
Reductive AminationPyridine carboxaldehyde, Reducing agentN-picolyl derivativesKinetic product control nih.gov
Nucleophilic Substitution4-Fluorobenzylamine, this compoundN6-[(4-Fluorophenyl)methyl]this compoundConventional and microwave-assisted methods
Regiodivergent Alkylation1,1-Diborylalkanes, AlkyllithiumC2- or C4-alkylated pyridinesSelectivity controlled by activator chemistryviews.org
Pd-catalyzed ArylationArylamino-iodopyrimidines, Pd catalystFused pyrimidine (B1678525) systemsIntramolecular C-H activation researchgate.net
Cu-catalyzed DiheteroarylationPolyamines, Iodopyridines, CuIN,N'-di(pyridinyl)polyaminesGood yields for specific derivatives mdpi.com

Multi-component Reactions for Complex Analogues

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. tandfonline.combohrium.com Three-component and four-component reactions are particularly useful for synthesizing substituted pyridines. bohrium.com

A three-component reaction involving ynals, isocyanates, amines, and alcohols, catalyzed by a base, can produce highly decorated pyridine derivatives with good yields and high regioselectivity. organic-chemistry.org Another three-component synthesis of polysubstituted pyridines is based on the Diels-Alder reaction of 2-azadienes, which are generated in situ. nih.gov

A four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation provides an environmentally friendly route to novel pyridine derivatives in excellent yields (82-94%) and short reaction times (2-7 minutes). nih.govacs.org

Green Chemistry Approaches in Pyridine Triamine Synthesis

There is a growing emphasis on developing environmentally benign synthetic methods. acs.org Green chemistry principles, such as the use of renewable feedstocks, waste minimization, and energy reduction, are being incorporated into pyridine synthesis. numberanalytics.com

Microwave-assisted synthesis has been recognized as a green chemistry tool, offering advantages like shorter reaction times and improved yields. nih.govacs.org For example, the microwave-assisted synthesis of N6-[(4-Fluorophenyl)methyl]this compound reduced the reaction time to 15-20 minutes and increased the yield to 85-89%, compared to 6-8 hours and 68-72% yield for the conventional method.

Solvent-free reactions are another key aspect of green chemistry. A one-pot, three-component synthesis of 2,4,6-triarylpyridines has been developed using a reusable heterogeneous catalyst (ZSM-5) under solvent-free conditions. tandfonline.com Similarly, 5-hydroxy-chromeno[2,3-b]pyridines can be synthesized in excellent yields under catalyst and solvent-free conditions by simply grinding the reactants at room temperature. rsc.org

Regioselective Synthesis Considerations

Achieving regioselectivity in the synthesis of polysubstituted pyridines, including this compound, is a significant challenge due to the inherent reactivity of the pyridine ring. nih.gov The positions of the amino groups can drastically influence the molecule's chemical properties and biological activity. Therefore, controlling the placement of these functional groups is paramount.

A variety of strategies have been developed to address this challenge. One common approach involves the use of pre-functionalized pyridine precursors where a directing group guides the incoming substituents to the desired positions. For instance, starting with a substituted pyridine N-oxide can facilitate regioselective additions. organic-chemistry.org The N-oxide group activates the pyridine ring for certain reactions and can be subsequently removed.

Another powerful technique is the use of protecting groups. By selectively protecting one or more amino groups, or their precursors, chemists can control the reaction sequence and prevent unwanted side reactions. For example, a common strategy involves the nitration of a substituted pyridine, followed by selective reduction of the nitro groups to amines. The order and conditions of these reductions are crucial for achieving the desired isomer.

Palladium-catalyzed cross-coupling reactions have also emerged as a valuable tool for the regioselective synthesis of substituted pyridines. nih.gov These methods allow for the precise introduction of various functional groups at specific positions on the pyridine ring. For example, a Pd(II)-catalyzed C-regioselective 1,4-addition to vinylketones, followed by a Pd(0)-catalyzed transformation, has been reported for the synthesis of 2,3,6-trisubstituted pyridines. nih.gov Similarly, the denitrogenation of arylated pyridotriazoles using a palladium catalyst can selectively produce 6-aryl-2-benzoylpyridines. rsc.org

The choice of solvent and base can also play a critical role in directing the regioselectivity of a reaction. For example, a base-catalyzed one-pot three-component reaction of ynals, isocyanates, amines, and alcohols has been shown to produce highly decorated pyridine derivatives with good yields and high regioselectivities. organic-chemistry.org

Challenges and Innovations in Synthetic Strategies

The synthesis of this compound and its analogs is not without its difficulties. Key challenges include:

Substrate Sensitivity: The starting materials and intermediates can be sensitive to reaction conditions, leading to decomposition or the formation of side products.

Reaction Control: Controlling the extent of amination and preventing over-substitution can be difficult, often resulting in complex mixtures of products that are challenging to separate.

Scalability: Many synthetic routes that are effective on a small scale are difficult to adapt for large-scale production due to safety concerns, cost of reagents, or the need for specialized equipment.

Purification: The polar nature of polyaminopyridines can make their purification by standard chromatographic techniques challenging.

Despite these challenges, significant innovations continue to drive the field forward. Recent advancements include:

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules in a single step from three or more starting materials, often with high atom economy and efficiency. bibliomed.orgmdpi.com One-pot multicomponent syntheses of functionalized pyridines have been developed using organocatalysts, which are often more environmentally friendly than their metal-based counterparts. bibliomed.org

Flow Chemistry: The use of microreactors and flow chemistry systems can offer better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. This technology can also enhance the safety of handling hazardous reagents.

Novel Catalytic Systems: The development of new and more efficient catalysts, including those based on earth-abundant metals, is expanding the toolbox for pyridine synthesis. organic-chemistry.org Metal-free catalytic systems are also gaining prominence due to their lower cost and reduced environmental impact. organic-chemistry.orgorganic-chemistry.org

Green Chemistry Approaches: There is a growing emphasis on developing more sustainable synthetic methods that utilize greener solvents, reduce waste, and are more energy-efficient. organic-chemistry.org

One innovative approach involves a palladium-catalyzed synthesis of 2,3,6-trisubstituted pyridines from readily available isoxazolinones. nih.gov This method is operationally simple and scalable, offering access to a variety of previously unknown pyridine derivatives. nih.gov Another novel strategy is the direct C-4 alkylation of pyridines using a maleate-derived blocking group, which allows for precise control in Minisci-type reactions. chemrxiv.org

Furthermore, the synthesis of functionalized pyridines through the reaction of 2,6-bis(ethoxycarbonyl-acetyl)pyridine with hydrazonoyl chlorides has been reported, leading to new tetra-substituted pyrazoles attached to the pyridine nucleus. arkat-usa.org These innovative strategies are paving the way for the efficient and selective synthesis of a diverse range of this compound analogs for various applications.

Chemical Reactivity and Transformation of Pyridine 2,3,6 Triamine

Electrophilic and Nucleophilic Reactions of Amino Groups

The amino groups of pyridine-2,3,6-triamine are the primary sites for nucleophilic attack on various electrophiles. This reactivity allows for straightforward modification and functionalization of the molecule.

Acylation: The amino groups readily undergo acylation with electrophilic reagents such as acyl chlorides and anhydrides. For instance, studies on the acylation of related diaminopyridines show that these reactions proceed efficiently. acs.orgnih.gov The reaction of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with chloroacetyl chloride, for example, yields the corresponding chloroacetamides. researchgate.net Similarly, reacting 2,3-diaminopyridine (B105623) with acid chlorides like caproyl chloride can form imidazo[4,5-b]pyridines via acylation followed by cyclization. imist.ma A metal-free oxidative amidation has been reported where various aminopyridines react with aldehydes in the presence of aqueous hydrogen peroxide to form N-(pyridin-2-yl)benzamides. rsc.orgrsc.org This highlights a modern, green approach to forming amide bonds from aminopyridines.

Alkylation: The nucleophilic amino groups can also be targeted by alkylating agents. N-alkylation of aminopyridines is a common strategy for synthesizing more complex derivatives. For example, N-alkylation of 3- and 5-amino-2-(1,3-dioxolan-2-yl)pyridines has been shown to produce various N-alkylated products. nih.gov In the context of this compound, selective alkylation can be a key step in building molecules with specific biological functions.

The table below summarizes typical electrophilic reactions involving the amino groups of triaminopyridine and related compounds.

Reaction Type Electrophile General Product Significance
AcylationAcyl Halides, AnhydridesN-Acyl PyridinaminePrecursor for heterocycles, modification of properties. acs.orgresearchgate.net
Oxidative AmidationAldehydes (with H₂O₂)N-Aryl/Alkyl AmideGreen synthesis of amides. rsc.orgrsc.org
AlkylationAlkyl HalidesN-Alkyl PyridinamineSynthesis of functional derivatives. nih.gov

Oxidative and Reductive Transformations

This compound can undergo both oxidative and reductive transformations, targeting either the amino groups or the pyridine (B92270) ring itself.

Oxidative Transformations: The amino groups and the pyridine nitrogen are susceptible to oxidation. Oxidation of aminopyridines can lead to various products depending on the reagents and conditions. For example, the oxidation of 3-aminopyridin-2(1H)-ones with hydrogen peroxide, catalyzed by horseradish peroxidase, has been studied kinetically. researchgate.net The Fenton oxidation process, using iron and hydrogen peroxide, has been shown to effectively degrade 2-aminopyridine (B139424) in aqueous solutions, eventually leading to mineralization. tssm.edu.in Furthermore, related triaminopyridines, such as the 2,3,4-isomer, can be oxidized to form nitroso or nitro derivatives. The pyridine nitrogen itself can also be oxidized to an N-oxide, a transformation that can alter the reactivity of the ring for subsequent reactions. e-bookshelf.de

Reductive Transformations: Reduction reactions can target the pyridine nucleus or functional groups on precursors. The catalytic reduction of the pyridine ring to a piperidine (B6355638) ring is a well-established transformation, typically using hydrogen gas with a metal catalyst like nickel or through chemical reduction with sodium in ethanol (B145695). acs.org In the context of precursors, the reduction of nitropyridines is a critical step in the synthesis of aminopyridines. For instance, 4-nitropyridine (B72724) 1-oxide can be readily reduced to 4-aminopyridine (B3432731) using iron in acetic acid or via catalytic hydrogenation. e-bookshelf.de Similarly, the synthesis of 2,3,4-triaminopyridines can be achieved by the reduction of a nitro group on a 2-chloro-3-nitropyridine (B167233) intermediate using reagents like sodium dithionite (B78146) (Na₂S₂O₄). nih.gov Cobalt aminopyridine complexes have also been developed as catalysts for the light-driven reduction of olefins and the proton-assisted reduction of CO₂. rsc.orgnih.gov

Cyclization and Ring-Forming Reactions Involving this compound and Its Precursors

The arrangement of amino groups in this compound, especially the ortho-diamino motif at the C2 and C3 positions, makes it an excellent substrate for cyclization reactions to form fused heterocyclic systems.

The condensation of 2,3-diaminopyridine with 1,2-dicarbonyl compounds is a classical and effective method for synthesizing pyrido[2,3-b]pyrazines. ikm.org.myresearchgate.net This reaction involves the formation of two new carbon-nitrogen bonds, leading to a fused pyrazine (B50134) ring. Similarly, reacting 2,3-diaminopyridine with various carboxylic acid derivatives (including anhydrides, esters, and acid chlorides) or aldehydes can lead to the formation of the imidazo[4,5-b]pyridine ring system. imist.majscimedcentral.commdpi.commdpi.com For example, the reaction with acetic anhydride (B1165640) followed by heating results in cyclization to form the corresponding imidazopyridine. imist.ma More modern approaches utilize catalysts like zinc triflate or proceed in water under thermal conditions to achieve these cyclocondensations. jscimedcentral.comnih.gov

Another important class of fused heterocycles, the pyrido[2,3-d]pyrimidines, can be synthesized from aminopyrimidine precursors that are structurally related to aminopyridines. scirp.orgscirp.orgmdpi.com These syntheses often involve multi-component reactions where an aminouracil (a pyrimidine (B1678525) analog) reacts with an aldehyde and a source of two carbon atoms (like malononitrile) to build the fused pyridine ring. scirp.orgscirp.org The reduction of a nitro-substituted pyridopyrimidine can yield a triamino-pyridopyrimidine, which can be further derivatized. researchgate.net

The table below highlights key cyclization reactions starting from diaminopyridines.

Starting Material Reagent(s) Fused Heterocycle Formed Reference(s)
2,3-Diaminopyridine1,2-DiketonePyrido[2,3-b]pyrazine ikm.org.myresearchgate.net
2,3-DiaminopyridineCarboxylic Acid/AldehydeImidazo[4,5-b]pyridine imist.majscimedcentral.comnih.gov
4(6)-AminouracilAldehyde, MalononitrilePyrido[2,3-d]pyrimidine (B1209978) scirp.orgscirp.org

Derivatization for Enhanced Functionality

The functionalization of this compound through reactions at its amino groups is a powerful strategy to create derivatives with enhanced or specific properties for applications in medicinal chemistry and materials science.

Modification for Biological Activity: Derivatization is a cornerstone of drug discovery. Acylation of 2,6-diaminopyridine (B39239) has been shown to produce N-monoacyl derivatives with significant antiviral activity against Herpes Simplex Virus-1 (HSV-1), whereas the corresponding N,N'-diacyl derivatives were inactive. nih.gov The synthesis of N³-substituted 2,3-diaminopyridines via palladium-catalyzed cross-coupling reactions provides access to important pharmacophores that were previously difficult to obtain. nih.gov Furthermore, the construction of pyrido[2,3-d]pyrimidine scaffolds is of great interest as these structures are known to act as inhibitors of enzymes like dihydrofolate reductase (DHFR), a target in cancer therapy. mdpi.combeilstein-journals.org

Modification for Materials Science: The amino groups of this compound and its isomers serve as excellent ligation sites for metal ions, making them valuable building blocks for coordination polymers and metal-organic frameworks (MOFs). nih.govbldpharm.com The derivatization of these amines can tune the electronic and steric properties of the resulting ligands, influencing the structure and function of the final material. For example, MOFs constructed from aminopyridine-based linkers can exhibit flexible and guest-responsive behaviors, which are useful for applications in separations and sensing. nih.gov The synthesis of bimetallic Fe₂Ni-BDC MOFs has been shown to create effective heterogeneous catalysts for amidation reactions involving aminopyridines. mdpi.com

Coordination Chemistry of Pyridine 2,3,6 Triamine and Its Metal Complexes

Ligand Design and Chelating Properties

The arrangement of donor atoms in pyridine-2,3,6-triamine makes it an excellent candidate for the design of polydentate ligands, which can form multiple bonds with a central metal ion, leading to the formation of stable chelate rings.

Polydentate Ligand Behavior

This compound can function as a neutral tridentate or tetradentate ligand, coordinating to metal ions through the nitrogen atoms of the pyridine (B92270) ring and the amino groups. The presence of multiple amino groups enhances its ability to form strong coordinate bonds. The specific coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. For instance, in some complexes, only two of the three amino groups might participate in coordination, leading to a bidentate binding mode.

The flexibility of the amino groups allows the ligand to adapt to the preferred coordination geometry of the metal ion. This adaptability is crucial in the formation of stable complexes with a wide range of metals. The chelate effect, which describes the enhanced stability of complexes containing chelate rings compared to those with monodentate ligands, plays a significant role in the coordination chemistry of this compound.

Influence of Amino Group Position on Coordination

The positioning of the amino groups on the pyridine ring is a critical factor that dictates the chelating properties of triaminopyridine isomers. In this compound, the amino groups at the 2- and 6-positions, flanking the pyridine nitrogen, create a favorable arrangement for meridional coordination to a metal center. This arrangement can lead to the formation of two five-membered chelate rings, significantly enhancing the stability of the resulting complex.

In contrast, other isomers of triaminopyridine exhibit different coordination behaviors. For example, pyridine-2,3,4-triamine, with its contiguous amino groups, has enhanced chelation capabilities, making it a potential tridentate (N,N,N) ligand for metal ions like Pt(II). The symmetrical placement of amino groups in pyridine-2,4,6-triamine results in an electron-rich pyridine core, influencing its electronic properties and reactivity in coordination chemistry. The introduction of bulky substituents near the coordinating nitrogen atoms can also force a ligand to adopt a lower denticity, a phenomenon known as hypodentate coordination. academie-sciences.fr

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Transition Metal Complexes

This compound and its derivatives form complexes with a wide array of transition metals, including but not limited to iron, cobalt, nickel, copper, and zinc. cyberleninka.ruacademie-sciences.fr The synthesis of these complexes often involves straightforward reactions between the ligand and a metal halide or nitrate (B79036) salt in a solvent like ethanol (B145695) or methanol. academie-sciences.fr

For instance, Schiff base ligands derived from 2,6-diaminopyridine (B39239) readily form complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). cyberleninka.ru Spectroscopic and analytical data for these complexes suggest tetrahedral or octahedral geometries around the metal centers. cyberleninka.ruajol.info The coordination of the ligand to the metal ion is confirmed by shifts in the infrared (IR) spectra, particularly in the ν(C=N) and the appearance of new bands corresponding to ν(M-N) vibrations. cyberleninka.ru

Table 1: Examples of Transition Metal Complexes with Pyridine-based Ligands

Metal Ion Ligand Proposed Geometry Reference
Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) Schiff base of 2,6-diaminopyridine Tetrahedral/Octahedral cyberleninka.ru
Fe(II), Ni(II), Cu(II), Zn(II) 2,6-bis(tert-butylthiomethyl)pyridine Distorted pseudo-bipyramidal academie-sciences.fr
Ni(II) 2,6-diacetylpyridine bis(anil) --- acs.org

Lanthanide Complexes

The coordination chemistry of this compound extends to lanthanide ions. mdpi.com The synthesis of lanthanide complexes often requires similar methodologies to those used for transition metals, typically involving the reaction of the ligand with a lanthanide nitrate or chloride salt in a suitable solvent. researcher.liferesearchgate.net

Lanthanide complexes with polydentate ligands containing pyridine moieties are of interest due to their potential applications in areas such as luminescence and magnetic materials. mdpi.comresearchgate.net The large ionic radii of lanthanide ions allow for high coordination numbers, often resulting in complex structures. For example, lanthanide complexes with pyridine-2,6-dicarboxylic acid have been shown to form one-dimensional helical chains and three-dimensional covalent frameworks. researchgate.net The coordination environment around the lanthanide ion in these complexes is often nine-coordinate, with a distorted tricapped trigonal prism geometry. mdpi.com

Structural Analysis of Coordination Compounds

Structural analyses of transition metal and lanthanide complexes with pyridine-based ligands have revealed a rich diversity of coordination modes and geometries. researchgate.net For example, the crystal structure of a zinc complex with 2,6-bis(tert-butylthiomethyl)pyridine shows a five-coordinate metal center with a distorted pseudo-bipyramidal geometry. academie-sciences.fr In this complex, the ligand coordinates meridionally through the pyridine nitrogen and both sulfur atoms. academie-sciences.fr

In lanthanide complexes, the coordination number is often higher. For instance, in complexes with pyridine-2,6-dicarboxylate, the lanthanide ions can be nine-coordinate. researchgate.net The structural analysis of these compounds often reveals intricate networks formed through bridging ligands and hydrogen bonding interactions. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Pyridine-2,3,4-triamine
Pyridine-2,4,6-triamine
2,6-diaminopyridine
2,6-bis(tert-butylthiomethyl)pyridine
2,6-diacetylpyridine bis(anil)
2,6-[Bis(dimethylamino)methyl]pyridine
Pyridine-2,6-dicarboxylic acid
2,6-diacetylpyridine
Isatin
2,2'-bipyridine
Terpyridine
Ethylenediamine
2,2':6',2'':6'',2'''-quaterpyridine

X-ray Crystallography

For instance, complexes with ligands containing a 2,6-disubstituted pyridine core demonstrate how the geometry is established. A study of a tridentate pincer ligand, 2,6-bis(tert-butylthiomethyl)pyridine (tbtmp), complexed with Zinc(II), revealed a five-coordinate, distorted pseudo-bipyramidal geometry. academie-sciences.fr The tbtmp ligand coordinates meridionally through the central pyridine nitrogen and the two flanking sulfur atoms. academie-sciences.fr Similarly, ruthenium complexes with the 2,6-[Bis(dimethylamino)methyl]pyridine ligand show meridional coordination of the NN'N donor set. uu.nl In a dinuclear cobalt(III) complex with the pentadentate ligand N¹,N¹'-(pyridine-2,6-diylbis(methylene))bis(ethan-1,3-diamine) (mpyden), all five nitrogen atoms of the ligand coordinate to the cobalt center, resulting in a distorted octahedral geometry. aut.ac.nz The Co-N bond to the pyridine nitrogen is significantly shorter than the bonds to the aliphatic amine nitrogens. aut.ac.nz

These examples suggest that this compound would likely coordinate in a tridentate fashion via the pyridine nitrogen and the two amino groups at the 2- and 6-positions, forming stable five-membered chelate rings with a metal ion. The crystal structure of 3,5-dinitro-2,4,6-triaminopyridine, an isomer of the target compound, shows extensive intra- and intermolecular hydrogen bonding, which significantly influences crystal packing and enhances density. dtic.mil This highlights the important role that the non-coordinating amino groups can play in stabilizing the crystal lattice of this compound complexes through hydrogen-bonding networks. dtic.mil

Table 1: Selected Crystallographic Data for [ZnBr₂(2,6-bis(tert-butylthiomethyl)pyridine)] A representative example of a complex with a 2,6-disubstituted pyridine core.

ParameterValue
Crystal System Tetragonal
Space Group P4₁2₁2 / P4₃2₁2
a (Å) 9.472(1)
c (Å) 22.652(5)
Coordination Geometry Five-fold coordination (distorted pseudo-bipyramid)
Ligand Coordination Tridentate (NS₂)
Data sourced from a study on a related pincer ligand complex. academie-sciences.fr

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy are crucial for characterizing metal-ligand interactions in solution and solid states.

Infrared (IR) Spectroscopy: Coordination of the this compound ligand to a metal center induces characteristic shifts in its vibrational frequencies. The stretching vibration of the pyridine ring's C=N bond, typically observed in the 1599-1600 cm⁻¹ region for related free ligands, would be expected to shift upon coordination. academie-sciences.fr More significantly, new absorption bands at lower frequencies (typically 400-600 cm⁻¹) corresponding to the formation of metal-nitrogen (M-N) bonds appear, providing direct evidence of complexation. academie-sciences.fr For example, in complexes of 2,6-bis(tert-butylthiomethyl)pyridine, bands corresponding to ν(M-N) were observed around 575-585 cm⁻¹. academie-sciences.fr The N-H stretching frequencies of the amino groups would also be altered upon coordination or involvement in hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's electronic environment. Upon complexation, the resonances of the carbon atoms in the pyridine ring are shifted. In the zinc complex of 2,6-bis(tert-butylthiomethyl)pyridine, the pyridine carbon signals shifted from 158.65, 136.99, and 121.52 ppm in the free ligand to 157.93, 141.19, and 123.63 ppm in the complex. academie-sciences.fr Similar shifts are expected for the pyridine ring protons and carbons of this compound. For a derivative, N⁶-[(4-Fluorophenyl)methyl]this compound, pyridine proton signals were observed in the range of δ 7.59–7.81 ppm. The signals for the amine protons would also be affected, often broadening or shifting upon coordination.

Table 2: Representative Spectroscopic Shifts in Related Pyridine-Based Ligand Complexes

TechniqueLigand/ComplexObserved Shift/FeatureInterpretation
FT-IR [CoCl₂(C₁₅H₂₅NS₂)]ν(M-N) appears at 575 cm⁻¹; ν(C=N) at 1600 cm⁻¹Formation of Metal-N bond
¹³C-NMR [ZnBr₂(C₁₅H₂₅NS₂)]Pyridine C-atoms shift from δ 158.65, 136.99, 121.52 to δ 157.93, 141.19, 123.63Change in electronic environment upon coordination
¹H-NMR N⁶-[(4-FP)methyl]this compound Pyridine protons at δ 7.59–7.81 ppm; NH₂ protons at δ 5.54–5.65Reference for derivative structure
UV-Vis [RuCl(NN'N)(PPh₃)]OTf***λₘₐₓ at 365 nm and 530 nmElectronic transitions in the complex
Complex with 2,6-bis(tert-butylthiomethyl)pyridine. academie-sciences.fr
N⁶-[(4-Fluorophenyl)methyl]this compound.
***Complex with 2,6-[Bis(dimethylamino)methyl]pyridine. uu.nl

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The fields of supramolecular chemistry and metal-organic frameworks (MOFs) leverage non-covalent interactions and coordination bonds, respectively, to construct highly ordered, functional materials. nih.govwikipedia.org this compound, with its multiple hydrogen bond donors (amino groups) and acceptors (pyridine and amino nitrogens), is an excellent candidate for building supramolecular assemblies and serving as a versatile organic linker in MOFs. nih.gov

Self-Assembly Processes

Self-assembly relies on spontaneous organization of molecules into stable, well-defined structures through non-covalent interactions. For this compound, the primary driving force for self-assembly is hydrogen bonding. The closely related isomer, 2,4,6-triaminopyrimidine (B127396) (TAP), serves as an excellent model for this behavior. TAP is known to form robust, self-assembled structures through extensive hydrogen bonding. researchgate.net

For example, TAP readily co-assembles with molecules like cyanuric acid and barbituric acid, which present complementary hydrogen-bonding faces, to form tape-like or rosette structures that can further assemble into fibers and gels. frontiersin.orgacs.org The self-assembly of TAP can also be directed by the presence of salts; for instance, with MgCl₂·6H₂O, it forms N-H···O hydrogen bonds with the water molecules, facilitating polymerization upon heating. researchgate.net These processes often involve a cooperative mechanism where initial hydrogen-bonded structures are stabilized and extended through π-stacking interactions between the aromatic rings. frontiersin.org Given its structural similarities, this compound is expected to participate in similar self-assembly processes, forming predictable supramolecular synthons governed by its distinct pattern of hydrogen bond donors and acceptors. researchgate.net This capability allows for the construction of novel supramolecular organic frameworks. mdpi.com

Role in MOF Synthesis

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The properties of a MOF—such as pore size, stability, and functionality—are determined by the geometry of the metal node and the organic linker. nih.gov While there are no specific reports on the use of this compound in the surveyed literature, its structural features make it a highly promising ligand for MOF synthesis.

Ligands containing pyridine functionalities are widely used in MOF chemistry. For example, pyridine-2,6-dimethanol, when used as a co-ligand with benzene-1,4-dicarboxylic acid, has been shown to produce novel 2D and 3D mixed-ligand MOFs with Zn(II) and Mn(II). d-nb.info In some cases, the introduction of a simple pyridine molecule can fundamentally alter the final structure, inducing a reconfiguration from a 3D to a 2D framework by replacing other coordinating ligands. rsc.org

This compound offers multiple N-donor sites, allowing it to act as a tridentate ligand to a single metal center or as a multitopic linker bridging several metal nodes to build up 1D, 2D, or 3D networks. The uncoordinated amine groups can project into the pores of the framework, introducing basic sites that could be valuable for applications in catalysis or for enhancing the selective adsorption of acidic gases like CO₂. nih.gov The ability to functionalize the ligand, for example by creating derivatives with carboxylic acid groups, could further expand its utility as a versatile building block for designing novel MOFs with tailored properties. d-nb.infouniversityofgalway.ie

Catalytic Applications of Pyridine 2,3,6 Triamine and Its Derivatives

Organocatalysis

While the pyridine (B92270) framework is a cornerstone of organocatalysis, specific applications focusing solely on pyridine-2,3,6-triamine are not extensively documented in current literature. However, the broader class of pyridine derivatives serves as effective organocatalysts for various transformations. For instance, pyridine itself can catalyze the reductive ozonolysis of alkenes, directly yielding aldehydes or ketones without the formation of hazardous peroxide intermediates. organic-chemistry.org This process is believed to involve the nucleophilic promotion of carbonyl oxide fragmentation. organic-chemistry.org

Furthermore, substituted pyridines are employed in diverse organocatalytic reactions. Pyridine N-oxides function as mild Lewis bases to activate Lewis acidic molecules. researchgate.net Research has also demonstrated that organocatalysts can facilitate the synthesis of polyfunctionalized pyridines through multi-component reactions, such as the N-annulation of ketones with α,β-unsaturated aldehydes and ammonium (B1175870) acetate (B1210297). rsc.org Other applications include the enantioselective reduction of pyridine derivatives to form valuable chiral building blocks like tetrahydropyridines. zendy.io While these examples highlight the potential of the pyridine scaffold, dedicated studies on this compound as a primary organocatalyst remain a developing area of research.

Metal-Complex Catalysis

The true catalytic prowess of the this compound scaffold is realized when it and its derivatives are used as ligands in coordination with transition metals. The triamine functionality, often in conjunction with the pyridine nitrogen, creates a stable NNN-type pincer or macrocyclic ligand environment that can activate metal centers for a variety of catalytic reactions. researchgate.netresearchgate.net These ligands are advantageous due to their ready availability and the ability to tune the steric and electronic properties of the resulting metal complex. researchgate.netresearchgate.net

Complexes of ruthenium, in particular, featuring pyridine-based tridentate triamine ligands have been extensively studied as highly efficient catalysts for the transfer hydrogenation of ketones to secondary alcohols. researchgate.netresearchgate.net These reactions typically utilize 2-propanol as a safe and readily available hydrogen source in the presence of a base like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOtBu). researchgate.netrsc.org

The catalytic systems often involve Ru(II) complexes where the pyridine-triamine ligand coordinates in a meridional fashion. researchgate.net The nature of the ancillary ligands attached to the ruthenium center, as well as substituents on the pyridine-triamine framework, can significantly influence the catalyst's activity and efficiency. researchgate.netrsc.org For example, studies have shown that Ru(II) complexes bearing these ligands can achieve very high turnover frequencies (TOF) for the reduction of various aryl ketones. rsc.org The reaction is believed to proceed via an inner-sphere hydride transfer mechanism from a ruthenium-hydride species to the ketone substrate. rsc.org

Catalyst/Ligand SystemSubstrateConditionsProductConversion/YieldSource
[RuCl(NOa)('NNN')] ('NNN' = pyridine-based triamine, NOa = 2-picolinato)Acetophenone (B1666503)2-Propanol, KOH, 82°C1-PhenylethanolHigh Activity researchgate.net
[Ru(p-cymene)(N^N)Cl]Cl (N^N = bipyridine) with 'NNN' triamine ligandsAryl Ketones2-Propanol, KOH, 82°CSecondary AlcoholsGood to Excellent researchgate.net
[Ru(L1)Cl2] (L1 = 6,6′-bis(aminomethyl)-2,2′-bipyridine)Various Ketones2-Propanol, KOtBu, 80°CSecondary AlcoholsUp to 99% Yield rsc.org
[Ru(η6-p-cymene)(Br-Qpy)Cl][PF6]Benzophenone2-Propanol, KOiPr, 82°C, 3hBenzhydrol94% Conversion mdpi.com
CNN pincer Ruthenium complexesFurfural2-Propanol, NaOiPr, 82°CFurfuryl alcoholTOF up to 1,500,000 h⁻¹ rsc.org

Metal complexes incorporating pyridine-triamine macrocyclic ligands, often referred to as 'pyclen' derivatives, are effective catalysts for a range of oxidation reactions. researchgate.netunimi.it Iron(III)-pyclen complexes, for instance, have been shown to catalyze the selective oxidation of alcohols to carbonyl compounds using hydrogen peroxide as the oxidant. researchgate.net Interestingly, the selectivity of these iron catalysts in alkene oxidation can be switched between epoxidation and dihydroxylation simply by changing the counterion of the metal complex. researchgate.net

In the field of water oxidation, a critical reaction for artificial photosynthesis, a nickel complex with a macrocyclic pyridine-triamine ligand, Ni(Me3pyclen)(CH3CN)22, has been identified as a highly efficient homogeneous molecular catalyst. rsc.org This complex operates under neutral conditions with a high faradaic efficiency, demonstrating the stability and activity conferred by the pyridine-containing ligand framework. rsc.org Dinuclear copper(I) complexes with ligands derived from the condensation of pyridine-2,6-dicarboxaldehyde and triamines have also been shown to catalyze the oxidation of phenols and catechols. unimi.it

Catalyst SystemSubstrateOxidantReactionKey FindingSource
[Fe(III)(Br)2(Pc-L)]Br (Pc-L = pyclen-type ligand)Secondary AlcoholsH₂O₂Alcohol OxidationUp to 98% conversion and 99% selectivity. researchgate.net
Iron(III)-pyclen complexesAlkenesH₂O₂Alkene OxidationSelectivity switched by counterion (OTf vs. Cl/Br). researchgate.net
Ni(Me3pyclen)(CH3CN)22WaterElectrochemicalWater OxidationHigh stability and 93% faradaic efficiency at neutral pH. rsc.org
Dinuclear Cu(I)-pyridyl-triamine macrocycle2,6-dimethylphenolO₂Oxidative CouplingCompetent catalyst for phenol (B47542) coupling. unimi.it

Pyridine-triamine derivatives also serve as ligands in catalytic systems designed for the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. The Richman-Atkins procedure, which often involves reacting a 2,6-difunctionalized pyridine with a protected triamine, is a common method for synthesizing the macrocyclic pyridinophane ligands used in these reactions. unimi.ituniovi.es

Iron(III)-pyclen complexes have been reported to be catalytically active for C-C bond formation. uniovi.es In a different approach, dual catalysis systems combining a PyBOX-Pt(II) complex with an organocatalyst have been developed for intramolecular C-C bond formation. marquette.edu For C-O bond formation, silver(I) complexes bearing macrocyclic pyridine-containing ligands have proven to be effective catalysts for the synthesis of 1-alkoxy-isochromenes from 2-alkynylbenzaldehydes and alcohols. acs.org This reaction proceeds with high regioselectivity under mild conditions. acs.org

The catalytic utility of this compound derivatives extends to other important organic transformations, including hydrosilylation and specialized industrial processes.

Hydrosilylation: Cobalt and iron complexes supported by bis(imino)pyridine (PDI) ligands—derivatives where the amine groups are converted to imines—are active catalysts for the hydrosilylation of alkenes. researchgate.netrsc.org Furthermore, chiral rhodium(III) complexes with C2-symmetrical bis(oxazolinylpyridine) ligands catalyze the asymmetric hydrosilylation of ketones, providing access to valuable chiral alcohols. acs.org

Silver Dye-Bleach Catalysis: An interesting and specific application involves derivatives of this compound in the photographic industry. Pyridine-2,3,6-triones, which can be considered oxidized forms of the triamine, are used as silver dye-bleach catalysts. google.com In this process, the trione (B1666649) is reduced imagewise by a silver image to an active dihydro form, which then diffuses and bleaches a dye layer, creating a negative dye image. google.com

Hydroboration: Magnesium complexes have been shown to be active catalysts for the hydroboration of pyridine, leading to N-boryl 1,4- and 1,2-dihydropyridines. researchgate.net

These varied applications underscore the significant versatility of the this compound scaffold in the design of advanced catalytic systems.

Applications in Advanced Materials Science

Polymer Chemistry and Hyperbranched Polymers

The presence of three amine groups allows pyridine-2,3,6-triamine to function as a trifunctional monomer, which is crucial for the synthesis of branched and hyperbranched polymer architectures. These structures are known for their unique properties, such as high solubility, low viscosity, and a high density of functional end groups, compared to their linear counterparts.

Pyridine-containing triamine monomers are instrumental in constructing hyperbranched polymers. While research often highlights more complex triamines, the fundamental principles apply to simpler structures like this compound. For instance, novel hyperbranched polyimides (HBPIs) have been synthesized using the BB'2-like triamine monomer 2,4,6-tris[3-(4-aminophenoxy)phenyl]pyridine. researchgate.net The highly branched architecture resulting from such monomers minimizes intermolecular entanglements, leading to good solubility and low viscosity. researchgate.net The synthesis strategy often involves the reaction of a triamine (as a B3 or BB'2 type monomer) with a dianhydride (an A2 monomer), which is an ideal method for preparing hyperbranched polyimides. google.compatsnap.com This approach allows for the creation of polymers with a high degree of branching and a large number of terminal functional groups, which can be tailored for specific applications.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Incorporating a pyridine (B92270) ring into the polymer backbone can further enhance these properties, particularly solubility. researchgate.net The lone pair of electrons on the pyridine nitrogen can be protonated, which improves solubility in polar solvents.

Research on hyperbranched polyimides derived from pyridine-based triamines demonstrates their potential. For example, HBPIs synthesized from 2,4,6-tris[4-(4-aminophenoxy)-phenyl]pyridine and various aromatic dianhydrides exhibit excellent thermal stability and solubility in common organic solvents. google.compatsnap.com These polymers can be processed into strong, flexible films with significant tensile strength. researchgate.net Polyimides derived from the triamine 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy)pyridine) (BAAP) also show excellent thermal stability, with 5% weight loss temperatures exceeding 399 °C. researchgate.net Given these precedents, this compound is a promising candidate for developing functional polyimides with desirable characteristics for high-temperature applications.

Table 1: Properties of Hyperbranched Polyimides (HBPIs) Derived from a Pyridine-Containing Triamine Monomer *

PropertyValue Range
Glass Transition Temperature (Tg)> 210 °C
10% Weight Loss Temperature (T10)537.1–574.4 °C (in N2)
Tensile Strength83.3–95.8 MPa
Tensile Modulus1.82–2.43 GPa
Elongation at Break4.84–6.98%

Data based on HBPIs synthesized from 2,4,6-tris[3-(4-aminophenoxy)phenyl]pyridine and various aromatic dianhydrides. researchgate.net

Electronic and Optical Materials

Pyridine derivatives are frequently used as ligands to create coordination polymers with interesting photoluminescent properties. sci-hub.se Lanthanide coordination polymers synthesized with ligands like pyridine-2,3,5,6-tetracarboxylic acid exhibit the characteristic luminescence of the metal ions (e.g., Eu(III) and Tb(III)). rsc.org Similarly, Bi(III) coordination polymers based on pyridine-2,3-dicarboxylic acid have been shown to be promising fluorescent materials, with one reported complex having a photoluminescence quantum yield of 8.36%. semanticscholar.org

Furthermore, polyimides containing pyridine moieties can possess unique optical properties. A poly(pyridine-imide) with a pendent pyrene (B120774) group, for instance, was found to emit strong orange fluorescence upon protonation. acs.org Hyperbranched polyimides derived from the triamine 2,4,6-tris[4-(4-aminophenoxy)-phenyl]pyridine are noted for having excellent optical properties, making them suitable for applications such as optical waveguides. google.compatsnap.com The electron-deficient nature of the pyridine ring combined with the electron-donating amine groups in this compound suggests its potential for creating materials with intramolecular charge transfer characteristics, which are often the basis for fluorescence.

Sensing Materials

The nitrogen atoms in the pyridine ring and the amine substituents of this compound can act as binding sites for metal ions and other analytes. This makes the compound and its derivatives attractive candidates for the development of chemosensors. Scaffolds based on pyridine-2,6-dicarboxamide, a related structure, have been successfully used to create fluorescent and colorimetric sensors for various metal ions, including Cu²⁺, Pb²⁺, Fe³⁺, and Hg²⁺. researchgate.netniscpr.res.in These sensors operate via a mechanism where the binding of the target ion to the pincer-like cavity of the pyridine-based ligand causes a detectable change in the fluorescence signal. researchgate.netniscpr.res.in

A Zn(II) coordination polymer built with a star-shaped 2,4,6-tris(di-2-pyridylamino)-1,3,5-triazine (TDPAT) fluorophore has been developed for the differential fluorescent sensing of antibiotics in water, showing high selectivity and sensitivity. mdpi.com Another sensor system based on a pyridine-2,6-dicarboxamide scaffold demonstrated the ability to detect sulfide (B99878) ions and gaseous H₂S in aqueous media and on paper strips. rsc.org Given that this compound possesses multiple binding sites (three amines and one ring nitrogen), it is a highly promising platform for designing novel chemosensors for a variety of environmental and biological analytes.

Bio-related Materials Research

The application of this compound in bio-related materials science is an area of growing interest, primarily centered on its use as a building block for high-performance polymers with potential biocompatibility. The presence of three amine functional groups allows for the creation of complex, highly branched polymer architectures.

Hyperbranched Polyimides for Potential Biomedical Use

Research has demonstrated the synthesis of hyperbranched polyimides using triamine monomers, which exhibit a range of advantageous properties. patsnap.comacs.org Although studies often utilize other triamine monomers like 2,4,6-tris[4-(4-aminophenoxy)-phenyl] pyridine or tris(4-aminophenyl)amine (B13937) (TAPA), the principles can be extended to this compound. patsnap.comacs.orggoogle.com These polymers are synthesized through a condensation reaction between a triamine monomer and a dianhydride monomer. patsnap.comacs.org

The resulting hyperbranched polyimides are noted for their excellent thermal stability, high strength, and good solubility in organic solvents, properties that are highly desirable for processing materials for biomedical applications. patsnap.comgoogle.comsemanticscholar.org Good solubility, for instance, is a significant advantage over many linear polymers, allowing for easier fabrication of films, fibers, and coatings that could be used in medical devices or as scaffolds for tissue engineering. issp.ac.ru The highly branched, dendritic structure of these polymers results in a lower solution viscosity compared to linear analogues, which also aids in processing. issp.ac.ru

While the direct biocompatibility of polyimides derived from this compound has not been extensively documented, the general class of polyimides is being explored for various biomedical applications, including as implantable and antibacterial materials. semanticscholar.org The amino groups on the periphery of hyperbranched polymers derived from monomers like this compound could serve as handles for conjugating bioactive molecules, such as peptides or drugs, further enhancing their potential in bio-related fields.

Below is a data table summarizing the characteristics of hyperbranched polyimides synthesized from triamine monomers, illustrating the potential properties of polymers derived from this compound.

PropertyDescriptionPotential Bio-related Advantage
Architecture Highly branched, three-dimensional globular structure. issp.ac.ruHigh density of functional end groups for further modification (e.g., attaching biomolecules).
Solubility Generally high solubility in various organic solvents. patsnap.comgoogle.comEase of processing and fabrication into films, fibers, or coatings for medical devices.
Viscosity Low solution and melt viscosity compared to linear analogues. issp.ac.ruFacilitates processing techniques like spin-coating or molding.
Thermal Stability Excellent resistance to high temperatures. patsnap.comgoogle.comAllows for heat sterilization methods without material degradation.
Mechanical Strength High strength and modulus. semanticscholar.orgSuitability for load-bearing biomedical implants or durable device components.

This table summarizes general properties of hyperbranched polyimides based on research using various triamine monomers.

Theoretical and Future Applications

The chemical nature of this compound suggests its utility in other areas of bio-related materials research, even if not yet extensively realized.

Enzyme Immobilization: The amine groups on the pyridine ring could act as reactive sites for the covalent attachment of enzymes to a solid support. Covalent immobilization is a preferred method as it minimizes enzyme leaching and can enhance stability. researchgate.netmdpi.com A polymer matrix incorporating this compound could provide a high density of sites for multipoint enzyme attachment, potentially leading to more robust biocatalysts for use in biosensors or bioreactors. researchgate.net

Biosensors: The pyridine nitrogen and amino groups can coordinate with metal ions. This property could be exploited in the design of electrochemical or fluorescent biosensors. A polymer containing this moiety could be used as an ionophore in an ion-selective electrode to detect specific metal ions relevant in biological systems. researchgate.net

Drug Delivery: The amino groups could be used to attach drugs via cleavable linkers, allowing for the creation of a polymer-drug conjugate. The pH-responsive nature of the pyridine ring and amino groups could potentially be used to trigger drug release in the acidic microenvironment of tumors or specific cellular compartments. binasss.sa.cr

While these applications are largely theoretical for this compound itself, they are based on established principles in materials science and the known reactivity of its functional groups. researchgate.netbinasss.sa.cr Further research is required to synthesize and characterize materials derived from this specific compound to fully evaluate their performance and biocompatibility for these advanced applications.

Biological Activity and Medicinal Chemistry Research

Antimicrobial Properties

Pyridine-2,3,6-triamine and its related structures have demonstrated notable antimicrobial properties, showing potential against a variety of pathogenic microorganisms.

Antibacterial Activity

Derivatives of this compound have shown promise as antibacterial agents. Research indicates that specific modifications to the core structure can enhance its efficacy. For instance, the derivative N⁶-[(4-Fluorophenyl)methyl]this compound is noted for its significant antimicrobial activity and has been shown to be effective against various bacterial strains . Studies have demonstrated that this compound can effectively inhibit the growth of Staphylococcus aureus, with one report indicating a half-maximal inhibitory concentration (IC50) significantly lower than that of some traditional antibiotics .

Furthermore, research into related pyridine (B92270) compounds has shown that structural modifications can lead to broad-spectrum antibacterial activity. While not specifying this compound itself, studies on pyridine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis nih.govnih.gov. For example, some pyridine-based compounds have shown minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Bacillus subtilis in the range of 55 to 56 μg/mL .

Table 1: Antibacterial Activity of this compound and Related Derivatives

Compound/Derivative Target Bacteria Observed Effect/Measurement Reference
Pyridine derivatives Staphylococcus aureus MIC: 56 μg/mL
Pyridine derivatives Bacillus subtilis MIC: 55 μg/mL
N⁶-[(4-Fluorophenyl)methyl]this compound Staphylococcus aureus Effective inhibition (low IC50)
General Pyridine Derivatives Escherichia coli, Pseudomonas aeruginosa Good antibacterial activity nih.gov

Antifungal Activity

The antifungal potential of aminopyridine derivatives has also been explored. Certain triamine structures with specific modifications, such as the addition of alkyl spacers, have been found to exhibit fungistatic effects. These derivatives can antagonize the uptake of essential polyamines like spermidine (B129725) in fungi such as Candida albicans . The structural similarity of pyridopyrimidines, which can be synthesized from aminopyridines, to pteridines is thought to contribute to their antifungal activity, possibly through the inhibition of dihydrofolate reductase researchgate.net. Broader studies on various pyridine compounds confirm their activity against fungal pathogens like C. albicans and Aspergillus niger nih.govmdpi.com.

Antiviral Activity

While research is less extensive in this area, the broader class of pyridine-containing heterocycles has been investigated for antiviral properties mdpi.combenthamscience.com. Fused-ring systems derived from aminopyridines, such as pyrido[2,3-d]pyrimidines and pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines, have been synthesized and tested for activity against viruses like the herpes simplex virus (HSV), with some derivatives showing positive results nih.gov. Another pyrido[2,3-d]pyrimidine (B1209978) derivative, Selgantolimod, is being studied as a selective Toll-like receptor 8 (TLR8) agonist for the treatment of chronic hepatitis B, highlighting the potential of this structural class in developing antiviral therapies mdpi.com.

Anticancer Potential and Antitumor Activity

The most significant research into the biological activity of this compound has been in the field of oncology. The compound and its derivatives, particularly the fused pyrido[2,3-d]pyrimidine systems, have demonstrated considerable potential as anticancer agents through various mechanisms of action rsc.orgontosight.ai.

Inhibition of Enzyme Activity

A primary mechanism for the antitumor activity of this compound derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival.

Dihydrofolate Reductase (DHFR) Inhibition: Many pyridine-based compounds, including derivatives of this compound, are potent inhibitors of dihydrofolate reductase (DHFR) encyclopedia.pub. DHFR is a critical enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate, a co-factor essential for the synthesis of nucleotides and certain amino acids mdpi.comdrugbank.com. By inhibiting DHFR, these compounds disrupt the production of DNA precursors, thereby halting cell replication mdpi.com. Numerous derivatives, such as N⁶-[(2,5-dimethoxyphenyl)methyl]-N6-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine and the drug Piritrexim, have been developed as lipophilic DHFR inhibitors with significant antitumor effects mdpi.comencyclopedia.pubnih.gov. The potency of these inhibitors can be enhanced with specific substitutions on the core ring structure, which improves binding to the enzyme's active site nih.gov.

Kinase Inhibition: Beyond DHFR, certain pyridine derivatives act as kinase inhibitors encyclopedia.pub. Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers mdpi.com. Pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of several protein kinases, including platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and monopolar spindle 1 (Mps1) kinase, which are involved in cell division and tumor growth mdpi.comencyclopedia.pub.

Interference with DNA Synthesis

The interference with DNA synthesis is a direct and critical consequence of the enzyme inhibition described above. By blocking the action of DHFR, this compound derivatives effectively deplete the cellular pool of tetrahydrofolate. This depletion halts the synthesis of purines and thymidylate, which are essential building blocks for DNA mdpi.com. As a result, cancer cells are unable to replicate their DNA and undergo cell division, ultimately leading to cell death mdpi.com. This mechanism is a well-established strategy in cancer chemotherapy, and the development of pyridine-based antifolates continues to be an active area of research .

Table 2: Anticancer Activity of this compound Derivatives

Derivative Class / Compound Mechanism of Action Target Enzyme(s) Consequence Reference
Pyrido[2,3-d]pyrimidine derivatives Antifolate Activity Dihydrofolate Reductase (DHFR) Inhibition of DNA precursor synthesis mdpi.comencyclopedia.pub
Piritrexim (PTX) Antifolate Activity Dihydrofolate Reductase (DHFR) Inhibition of DNA synthesis, antitumor effects encyclopedia.pubnih.govnih.gov
N⁶-substituted pyrido[2,3-d]pyrimidine-2,4,6-triamines Antifolate Activity Dihydrofolate Reductase (DHFR) Enhanced binding and inhibition nih.gov
Various Pyrido[2,3-d]pyrimidines Kinase Inhibition PDGFr, FGFr, Mps1 Reduction of tumor cell growth and division mdpi.comencyclopedia.pub
N⁶-[(4-Fluorophenyl)methyl]this compound Apoptosis Induction Caspases Reduced cancer cell viability

Other Potential Biological Effects

Beyond its foundational role as a chemical building block, this compound and its derivatives have been investigated for a range of biological activities. The core structure serves as a scaffold for the development of compounds with diverse therapeutic potential.

Research has shown that derivatives of this compound exhibit notable effects, including:

Antifolate Activity : Certain pyrido[2,3-d]pyrimidine-2,4,6-triamine (B8499402) derivatives, which are synthesized from the parent triamine, have demonstrated potency as antifolate agents by inhibiting dihydrofolate reductase (DHFR).

Antifungal Properties : Derivatives of this compound have been noted for their antifungal activity. Specifically, triamines featuring alkyl spacers have shown fungistatic effects against Candida albicans by antagonizing spermidine uptake.

Antimicrobial and Anticancer Activity : The derivative N6-[(4-Fluorophenyl)methyl]this compound is under investigation for its potential antimicrobial and anticancer properties. Preliminary research indicates it may be effective against some bacterial strains and could inhibit cancer cell proliferation by interacting with biological targets like enzymes and receptors. Similarly, various pyrido[2,3-d]pyrimidines, a class of compounds accessible from this compound, have been explored for their anticancer, antiviral, and antimicrobial effects. ontosight.ai

Enzyme Inhibition : Derivatives have been designed to target specific enzymes implicated in disease. For example, a benzotriazole (B28993) derivative demonstrated a novel mechanism for inhibiting BRD4 by disrupting conserved water networks in the bromodomain. Additionally, introducing a sulfamoyl group can lead to selective inhibition of the autotaxin (ATX)-lysophosphatidic acid (LPA) axis, which is significant in the development of drugs for fibrosis. Other related structures, pyrido[2,3-d]pyrimidines, have been evaluated as inhibitors of tyrosine kinases and Tumor Necrosis Factor (TNF). mdpi.com

Interactive Table: Biological Activities of this compound Derivatives

Derivative ClassBiological ActivityTarget/Mechanism of Action
Pyrido[2,3-d]pyrimidine-2,4,6-triaminesAntifolateDihydrofolate Reductase (DHFR) Inhibition
Alkyl-spaced TriaminesAntifungalAntagonism of spermidine uptake in Candida albicans
N6-[(4-Fluorophenyl)methyl]this compoundAntimicrobial, AnticancerInteraction with various biological targets
Benzotriazole derivativesBRD4 InhibitionDisruption of conserved water networks in bromodomain
Sulfamoyl derivativesAutotaxin (ATX) InhibitionSelective inhibition of the ATX-LPA axis
Pyrido[2,3-d]pyrimidinesAnticancer, Anti-inflammatoryTyrosine Kinase Inhibition, TNF Inhibition mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on this compound derivatives aim to understand how modifying the chemical structure influences their biological activity. These studies are crucial for optimizing lead compounds in drug discovery.

Key observations from SAR studies include:

Substitutions at Amino Groups : The biological activity of this compound derivatives can be significantly modulated by substitutions at the C2, C3, and C6 amino positions. For instance, the introduction of specific groups can enhance selectivity for biological targets.

Role of the Fluorobenzyl Group : In the derivative N6-[(4-Fluorophenyl)methyl]this compound, the 4-fluorobenzyl group is thought to play a critical role. The fluorine atom's electronegativity can influence hydrogen bonding and metabolic stability, while the entire group enhances lipophilicity and binding affinity to biological targets compared to the unsubstituted parent compound.

Formation of Fused Rings : Condensing this compound with other reagents to form fused ring systems, such as pyrido[2,3-d]pyrimidines, is a common strategy to generate biologically active compounds. ontosight.aimdpi.com The specific nature of the fused ring and its substituents dictates the resulting therapeutic properties, including anticancer and anti-inflammatory activities. ontosight.aimdpi.com

Impact of Specific Functional Groups : The addition of groups like sulfonamides or benzotriazoles can confer highly specific inhibitory mechanisms. A sulfonamide group on a benzotriazole derivative was found to disrupt a conserved water network within the target bromodomain, a novel interaction that enhances inhibition. Similarly, the strategic placement of a sulfamoyl group led to potent and selective inhibition of autotaxin. The pattern of substituents on the core scaffold exercises considerable influence over the compound's pharmacological properties. frontiersin.org

Interactive Table: Structure-Activity Relationships of this compound Derivatives

Structural ModificationResulting Biological Effect / PropertyExample Compound Class
Addition of a 4-fluorobenzyl group at N6Enhanced lipophilicity and binding affinity N6-[(4-Fluorophenyl)methyl]this compound
Introduction of a sulfamoyl groupSelective inhibition of the autotaxin (ATX) enzyme Sulfamoyl-substituted derivatives
Fusion to form a pyrido[2,3-d]pyrimidine systemGeneration of DHFR inhibitors and kinase inhibitors mdpi.comPyrido[2,3-d]pyrimidines mdpi.com
Addition of a benzotriazole group with a sulfonamideNovel mechanism of BRD4 inhibition Benzotriazole derivatives
Introduction of alkyl spacersFungistatic activity Triamines with alkyl spacers

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of pyridine-2,3,6-triamine. It provides detailed information about the hydrogen and carbon environments within the molecule.

In one study, the ¹H NMR spectrum of this compound showed a broad singlet at δ 4.0 ppm, corresponding to the six protons of the aromatic amino groups. Additionally, a pair of ortho-coupled doublets appeared at δ 5.94 and 6.64 ppm, which are characteristic of the aromatic protons on the pyridine (B92270) ring. ingentaconnect.com For a derivative, N⁶-[(4-Fluorophenyl)methyl]this compound, the ¹H-NMR spectrum in CDCl₃ displayed signals for the CH₂ group at δ 3.65 ppm (singlet, 2H), the NH₂ groups between δ 5.54–5.65 ppm (singlet coupled, 4H), the fluorophenyl protons in the range of δ 7.02–7.23 ppm (multiplet, 4H), and the pyridine protons between δ 7.59–7.81 ppm (multiplet, 2H). The ¹³C-NMR spectrum for this derivative showed peaks at δ 158.9, 142.1, 140.7, and 64.9 (CH₂). These distinct signals in NMR spectra are essential for confirming the substitution patterns and the specific environments of the amine protons.

Compound Solvent ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm) Reference
This compound-4.0 (br s, 6H, NH₂), 5.94 (d), 6.64 (d)- ingentaconnect.com
N⁶-[(4-Fluorophenyl)methyl]this compoundCDCl₃3.65 (s, 2H, CH₂), 5.54–5.65 (s coupled, 4H, NH₂), 7.02–7.23 (m, 4H, fluorophenyl), 7.59–7.81 (m, 2H, pyridine)158.9, 142.1, 140.7, 64.9 (CH₂)
2,3,6-Triaminopyridine Dihydrochloride (B599025)-Conforms to Structure- lgcstandards.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. A study of photoproducts of phenazopyridine, which includes this compound, noted the absence of the N=N azo group band around 1600 cm⁻¹, confirming its degradation. ingentaconnect.com While specific IR data for the parent compound is not detailed in the provided context, IR spectroscopy is generally used to validate hydrogen-bonding interactions in its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV absorption spectrum of pyridine, a related parent compound, shows an n-π* transition in the 320-380 nm range and a π-π* transition at approximately 240 nm. libretexts.org For a derivative of this compound, the dihydrochloride salt, HPLC purity was determined at a wavelength of 345 nm. lgcstandards.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to validate the molecular weight and fragmentation patterns of this compound and its derivatives. The mass spectrum of this compound confirmed its structure. ingentaconnect.com For N⁶-[(4-Fluorophenyl)methyl]this compound, electrospray ionization in positive mode (ESI+) showed a peak at m/z 233, corresponding to the protonated molecule [M+H]⁺. The presence of a fluorine atom, with a mass defect of about 19 Da, helps in distinguishing fluorinated derivatives from their non-fluorinated counterparts. PubChem also lists GC-MS data for 2,3,6-triaminopyridine. nih.gov

Compound Ionization Method m/z Interpretation Reference
This compound-Confirmed structure- ingentaconnect.com
N⁶-[(4-Fluorophenyl)methyl]this compoundESI+233[M+H]⁺
2,3,6-Triaminopyridine Dihydrochloride-Conforms to Structure- lgcstandards.com

Elemental Analysis

Elemental analysis is a crucial method to confirm the empirical formula of a compound by determining the percentage composition of its constituent elements. For 2,3,6-triaminopyridine dihydrochloride, the theoretical elemental analysis is C: 30.47%, H: 5.11%, and N: 28.43%. The experimental results were found to be C: 30.78%, H: 5.03%, and N: 27.82%, which conforms to the expected values within a certain accuracy. lgcstandards.com

Compound Element Theoretical (%) Experimental (%) Reference
2,3,6-Triaminopyridine DihydrochlorideC30.4730.78 lgcstandards.com
H5.115.03 lgcstandards.com
N28.4327.82 lgcstandards.com

Thermal Analysis (TG/DTA/DSC)

Thermal analysis techniques such as Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of compounds. While specific data for this compound is not available in the provided search results, these methods are generally applied to its derivatives and related compounds. For instance, thermal analysis has been used to study the decomposition of ruthenium (II) complexes containing pyridine-2,6-diimines. researchgate.net For derivatives of pyridine-2,3,5,6-tetraamine, monitoring stability via TGA is a recommended mitigation strategy when synthesizing metal-organic frameworks.

X-ray Diffraction (Powder and Single Crystal)

X-ray diffraction is a powerful technique for resolving the three-dimensional configuration of molecules in the solid state. It can be used to confirm molecular geometry, including bond angles and distances. While specific X-ray diffraction data for this compound was not found in the search results, it is a key method for characterizing its derivatives and resolving potential discrepancies between solution-state (NMR) and solid-state structures.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate molecular properties, offering a balance between accuracy and computational cost. For derivatives and analogues of pyridine-2,3,6-triamine, DFT has been used to optimize molecular geometry, calculate electronic properties, and predict reactivity. researchgate.netirjweb.comscirp.org

The electronic structure of a molecule governs its physical and chemical properties. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. scirp.org For example, studies on related pyridine (B92270) and pteridine (B1203161) derivatives have shown that a lower energy gap correlates with higher potential bioactivity due to enhanced charge transfer interactions within the molecule. researchgate.netscirp.org

Another key aspect of electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net MEP maps are color-coded, typically with red indicating negative potential (areas with high electron density, such as around nitrogen or oxygen atoms) and blue indicating positive potential (areas with low electron density, such as around hydrogen atoms attached to heteroatoms). researchgate.net This analysis is crucial for predicting how a molecule will interact with other molecules, including receptor binding sites. researchgate.net

From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. irjweb.comwiley.com These descriptors, such as electronegativity, chemical hardness, softness, and the electrophilicity index, provide a quantitative framework for predicting reactivity. irjweb.com For instance, chemical hardness (η) indicates resistance to deformation or change in electron distribution; a molecule with a high hardness value is generally less reactive. wiley.com Conversely, chemical softness (S) is the reciprocal of hardness and reflects a higher polarizability. wiley.com Such analyses have been performed on related triazine compounds to understand their stability and reactivity. irjweb.comwiley.com

Table 1: Representative Global Reactivity Descriptors Calculated from DFT (Note: The following data is representative of typical values for related heterocyclic amines and is for illustrative purposes, as specific DFT studies on the parent this compound are not publicly available.)

ParameterSymbolFormulaTypical Interpretation
HOMO EnergyEHOMO-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy GapΔEELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to change in electron configuration.
Chemical SoftnessS1 / ηReciprocal of hardness; indicates higher polarizability.
Electronegativityχ-(EHOMO + ELUMO) / 2Measures the power of an atom/group to attract electrons.
Electrophilicity Indexωμ2 / (2η) where μ = -χMeasures the propensity to accept electrons.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for understanding the stability of a ligand-protein complex. academie-sciences.frmdpi.com For derivatives of this compound, MD simulations can model how the compound and its target receptor behave in a dynamic environment, such as in an aqueous solution. mdpi.comnih.gov Key metrics derived from MD simulations include the Root-Mean-Square Deviation (RMSD) and the Root-Mean-Square Fluctuation (RMSF). The RMSD measures the average deviation of a protein or ligand from a reference structure over the course of the simulation, with stable values indicating the complex has reached equilibrium. nih.gov The RMSF identifies the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's binding. nih.gov Such simulations have been performed on related pyridine and triazine derivatives to confirm the stability of their interactions with protein targets like SARS-CoV-2 proteases and α-amylase. academie-sciences.frnih.gov

Molecular Mechanics and Strain Analysis

Molecular mechanics uses classical physics to model molecular systems. It calculates the potential energy of a system based on bond lengths, bond angles, torsional angles, and non-bonded interactions. This method is computationally less intensive than quantum mechanics, making it suitable for large systems. unc.edu Prior molecular mechanics analysis on related complex heterocyclic systems has been used to understand their conformational possibilities and strain energies. figshare.com This type of analysis can predict the most stable conformation of a molecule like this compound and identify any steric strain that might influence its reactivity or binding affinity.

Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). currentopinion.be It is instrumental in rational drug design for screening virtual libraries of compounds and for understanding the structural basis of ligand-protein interactions. currentopinion.be

A derivative of this compound, N2-(1,2,3-benzotriazol-5-yl)-N3-(dimethylsulfamoyl)-N6-[(2S)-1-methoxypropan-2-yl]this compound , has been successfully co-crystallized with the first bromodomain of BRD4 (PDB ID: 7W3D). researchgate.net Structural analysis of this complex reveals key interactions responsible for its inhibitory activity. The binding is anchored by a hydrogen bond between the ligand and the highly conserved Asn140 residue in the protein's binding pocket. researchgate.net The addition of the sulfonyl group to the pyridine ring was found to be critical, as it enhances inhibitory activity by displacing conserved water molecules within the binding site. researchgate.net Hydrophobic interactions with residues such as Val87 and Leu92 further stabilize the complex. researchgate.net Docking studies on other pyridine derivatives have similarly been used to predict their binding affinity against targets like Epidermal Growth Factor Receptor (EGFR) and bacterial enzymes. nih.gov

Prediction of Biological Spectra and Pharmacokinetic Data

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govajol.info This early-stage assessment helps to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. sciensage.info Various online platforms and software, such as SwissADME and pkCSM, are used to calculate these properties based on a molecule's structure. sciensage.infoscielo.br

For compounds related to this compound, ADMET predictions have been performed to evaluate properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes (which are crucial for drug metabolism). nih.govajol.info Drug-likeness rules, such as Lipinski's Rule of Five, are also assessed to ensure the compound has physicochemical properties consistent with most orally administered drugs. currentopinion.be Studies on similar heterocyclic compounds show they often have high predicted intestinal absorption and good drug-likeness profiles, making them promising candidates for further development. sciensage.infoscielo.br

Table 2: Representative In Silico ADMET and Physicochemical Predictions (Note: This table illustrates the types of pharmacokinetic and physicochemical properties predicted for drug candidates using common in silico tools. The values are representative examples based on analyses of similar heterocyclic compounds.)

Property ClassParameterTypical Predicted Value/RangeInterpretation
PhysicochemicalMolecular Weight< 500 g/molCompliance with Lipinski's Rule.
LogP (Lipophilicity)-1 to 3Optimal range for solubility and permeability balance.
Topological Polar Surface Area (TPSA)< 140 ŲPredicts membrane permeability.
AbsorptionHuman Intestinal Absorption> 80%High probability of being absorbed after oral administration. scielo.br
Caco-2 PermeabilityModerate to HighIndicates good intestinal permeability. scielo.br
DistributionBlood-Brain Barrier (BBB) PermeabilityNo/LowIndicates whether the compound is likely to cross into the central nervous system.
MetabolismCYP2D6 InhibitorNoPredicts a lower risk of drug-drug interactions involving this key metabolic enzyme.
CYP3A4 InhibitorNoPredicts a lower risk of drug-drug interactions involving this key metabolic enzyme.
ToxicityAMES ToxicityNoPredicts if the compound is likely to be mutagenic.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The future synthesis of pyridine-2,3,6-triamine and its derivatives is poised to move beyond traditional methods, focusing on efficiency, sustainability, and the introduction of greater molecular diversity.

Current synthetic strategies often involve multi-step processes that may require harsh reaction conditions. Future research will likely prioritize the development of more elegant and environmentally benign synthetic routes. One promising avenue is the advancement of catalytic amination technologies. Research into palladium-catalyzed amination, for instance, has already demonstrated its utility in forming C-N bonds with halopyridines and could be adapted for the introduction of multiple amino groups onto a pyridine (B92270) ring in a more controlled and efficient manner.

Furthermore, the exploration of one-pot, multi-component reactions presents a compelling strategy for the streamlined synthesis of highly substituted pyridine derivatives. orgchemres.org These methods, which involve the simultaneous reaction of three or more starting materials, can significantly reduce the number of synthetic steps, minimize waste, and provide rapid access to a library of novel compounds. Future investigations could focus on designing a multi-component reaction that yields the this compound core or its analogs in a single, efficient step. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could further enhance the sustainability of these synthetic pathways by allowing for easy catalyst recovery and reuse. orgchemres.orgnih.gov

A summary of potential future synthetic approaches is presented in the table below.

Synthetic ApproachPotential AdvantagesKey Research Focus
Advanced Catalytic Amination Higher yields, milder reaction conditions, greater functional group tolerance.Development of novel catalysts with high activity and selectivity for polyamination of the pyridine ring.
Multi-Component Reactions Increased efficiency, reduced waste, rapid generation of molecular diversity.Design of novel one-pot reactions for the direct synthesis of the this compound scaffold.
Flow Chemistry Improved safety, scalability, and process control.Adaptation of existing or novel synthetic routes to continuous flow systems for on-demand production.
Biocatalysis High selectivity, environmentally friendly conditions.Engineering enzymes to catalyze specific amination steps in the synthesis of polyaminopyridines.

Design of Advanced Coordination Complexes

The multiple nitrogen donor sites on this compound, including the endocyclic pyridine nitrogen and the exocyclic amino groups, make it an exceptional candidate for the design of advanced coordination complexes with diverse transition metals. myskinrecipes.com The strategic placement of these donor atoms allows for the formation of stable chelate rings and the potential for both mononuclear and polynuclear complex formation.

The electronic and magnetic properties of these novel complexes will also be a major focus. Techniques such as UV-Vis spectroscopy, cyclic voltammetry, and magnetic susceptibility measurements will be employed to probe the electronic structure and redox behavior of the metal centers, as well as the magnetic interactions in polynuclear systems. The unique electronic properties of the this compound ligand are expected to influence the photophysical properties of its complexes, potentially leading to the development of new luminescent materials.

Metal Ion FamilyPotential Coordination GeometriesPotential Properties and Applications
First-Row Transition Metals (e.g., Fe, Co, Ni, Cu) Octahedral, square planar, tetrahedralMagnetic materials, catalysts for organic transformations, bioactive compounds.
Second and Third-Row Transition Metals (e.g., Ru, Rh, Ir, Pt) Octahedral, square planarPhotoluminescent materials, sensors, anticancer agents.
Lanthanides (e.g., Eu, Tb) Higher coordination numbers (e.g., 8, 9)Luminescent probes, magnetic resonance imaging (MRI) contrast agents.

Development of Next-Generation Functional Materials

The versatile structure of this compound makes it a promising building block for the development of next-generation functional materials with tailored properties.

One of the most exciting future directions is the incorporation of this compound as an organic linker in the synthesis of metal-organic frameworks (MOFs) . The multiple coordination sites of the ligand could lead to the formation of novel MOF architectures with unique pore structures and functionalities. These materials could have applications in gas storage and separation, catalysis, and chemical sensing. The amino groups on the pyridine ring could also be post-synthetically modified to introduce additional functionalities within the MOF pores.

Another promising area of research is the use of this compound in the synthesis of conductive polymers . The nitrogen-rich structure of the molecule could facilitate charge transport, and polymerization could lead to materials with interesting electronic and optoelectronic properties. These materials could be investigated for applications in organic light-emitting diodes (OLEDs), solar cells, and flexible electronics.

Furthermore, the ability of the amino groups to form hydrogen bonds and engage in other intermolecular interactions could be exploited in the design of supramolecular assemblies . By combining this compound with other complementary molecules, it may be possible to create self-assembled structures such as gels, liquid crystals, and molecular capsules with responsive properties.

In-depth Mechanistic Studies of Biological Activity

The pyridine nucleus is a common scaffold in many biologically active compounds, and the presence of multiple amino groups in this compound suggests a high potential for diverse biological activities. ajrconline.orgmdpi.comnih.gov Future research in this area will move beyond preliminary screening to in-depth mechanistic studies to understand how this molecule and its derivatives interact with biological targets at a molecular level.

Initial investigations could explore the antimicrobial and antiviral properties of this compound, as its structure is conducive to interactions with microbial enzymes or genetic material. myskinrecipes.com Mechanistic studies would involve identifying the specific cellular pathways that are disrupted by the compound. This could include investigations into its effects on cell wall synthesis, protein synthesis, or nucleic acid replication in bacteria and viruses.

Another important avenue of research is the potential of this compound derivatives as enzyme inhibitors . The amino groups can act as hydrogen bond donors and acceptors, and the pyridine ring can engage in pi-stacking interactions, making these molecules well-suited to bind to the active sites of enzymes. Future studies could employ techniques such as enzyme kinetics, X-ray crystallography of protein-ligand complexes, and site-directed mutagenesis to elucidate the precise mechanism of inhibition. For example, its potential as an inhibitor for enzymes involved in cell signaling pathways relevant to cancer could be a key focus.

Integration of Computational and Experimental Approaches

To accelerate the discovery and development of new applications for this compound, the integration of computational and experimental approaches will be crucial. Computational chemistry can provide valuable insights into the properties and reactivity of the molecule, guiding experimental efforts and aiding in the interpretation of results.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of this compound and its metal complexes. researchgate.net These calculations can help to understand the nature of the metal-ligand bonding and predict spectroscopic properties, which can then be compared with experimental data. DFT can also be used to model reaction mechanisms for the synthesis of new derivatives, helping to optimize reaction conditions.

Molecular docking studies can be employed to predict the binding modes of this compound derivatives to biological targets such as enzymes and receptors. These simulations can help to identify key interactions that are responsible for biological activity and can guide the design of more potent and selective inhibitors. The insights gained from molecular docking can then be used to prioritize compounds for synthesis and experimental testing.

By combining computational predictions with experimental validation, researchers can adopt a more rational and efficient approach to exploring the vast potential of this compound. This synergistic strategy will undoubtedly play a pivotal role in the development of new synthetic methodologies, advanced materials, and therapeutic agents based on this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing pyridine-2,3,6-triamine and its derivatives?

The Bohlmann–Rahtz pyridine synthesis is a robust method for generating 2,3,6-trisubstituted pyridines via condensation of enamines and ethynylketones, followed by cyclodehydration . For this compound derivatives, post-synthetic modifications such as sulfamoylation or functionalization with benzotriazole groups (e.g., via nucleophilic substitution) can be employed, as demonstrated in ligand design for protein targets . High-purity intermediates like 2,4,5-trichloropyridin-3-amine (CAS 173435-47-7) may serve as precursors for selective amination .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

Advanced analytical techniques include:

  • NMR spectroscopy : To confirm substitution patterns and amine proton environments.
  • X-ray crystallography : Resolve 3D configurations, as seen in the PDB ligand entry 89T (PDB ID: 89T) .
  • Mass spectrometry (MS) : Validate molecular weights and fragmentation patterns (e.g., C₁₇H₂₄N₈O₃S for a dimethylsulfamoyl derivative) .
  • Computational modeling : Density functional theory (DFT) can predict electronic properties and reactivity.

Q. What are the primary applications of this compound in materials science?

this compound derivatives serve as precursors for nitrogen-doped carbon nanomaterials. Thermal carbonization (≥500°C) of triazine-linked pyridines yields materials enriched with pyridinic and quaternary nitrogen, enhancing catalytic or conductive properties .

Advanced Research Questions

Q. How do structural modifications of this compound impact its biological activity?

Substitutions at the C2, C3, and C6 positions modulate interactions with biological targets. For example:

  • Antifungal activity : Triamines with alkyl spacers (e.g., H₂N(CH₂)₄NH(CH₂)₈NH₂) exhibit fungistatic effects by antagonizing spermidine uptake in Candida albicans .
  • Autotaxin (ATX) inhibition : Introducing sulfamoyl or benzotriazole groups (e.g., GLPG1690) enhances selectivity for ATX-LPA axis inhibition, critical in fibrosis drug development .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

  • Comparative MIC assays : Standardize minimum inhibitory concentration (MIC) protocols to assess antifungal potency across studies .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., trifluoromethyl vs. methoxy groups) to isolate pharmacophoric motifs .
  • Kinetic binding assays : Quantify target engagement (e.g., ATX inhibition constants) to validate mechanistic hypotheses .

Q. How can this compound derivatives be tailored for drug delivery or bioconjugation?

  • Click chemistry : Azide-alkyne cycloaddition enables site-specific labeling, as seen in glycosylation reactions of azide-functionalized pyridines .
  • Prodrug design : Methoxypropan-2-yl groups (e.g., in PDB ligand 89T) improve solubility and pharmacokinetics .

Q. What challenges arise in scaling up this compound synthesis for in vivo studies?

  • Regioselectivity : Competing amination pathways may require protecting group strategies (e.g., acetyl or trimethoxybenzyl groups) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity, critical for reproducibility .

Methodological Considerations

Q. What safety protocols are essential when handling this compound derivatives?

  • Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to flammability (H226) and toxicity (H302) risks, as outlined in safety data sheets for analogous pyridines .
  • Waste disposal : Follow OSHA HCS guidelines for organic amines and halogenated byproducts .

Q. How can researchers validate the stability of this compound under experimental conditions?

  • Accelerated stability studies : Monitor degradation via HPLC under varying pH, temperature, and light exposure.
  • Mass spectrometry : Detect hydrolysis or oxidation products (e.g., loss of sulfamoyl groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.